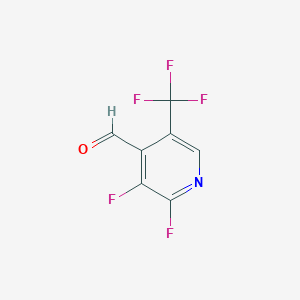

2,3-Difluoro-5-(trifluoromethyl)pyridine-4-carbaldehyde

Description

Propriétés

IUPAC Name |

2,3-difluoro-5-(trifluoromethyl)pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F5NO/c8-5-3(2-14)4(7(10,11)12)1-13-6(5)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNIPMJLOLVFTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)F)F)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Key Process:

- Reactants: 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine (or similar chlorinated pyridines)

- Fluorinating Agents: KF or CsF

- Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), sulfolane, or N-methylpyrrolidinone (NMP)

- Conditions: Elevated temperature (100°C to 200°C), anhydrous environment, and controlled pressure

Reaction Pathway:

The process involves direct nucleophilic substitution where fluoride ions replace chlorine in the pyridine ring, with the reaction efficiency and yield depending on the fluorinating agent and reaction conditions. The use of CsF tends to offer higher reactivity and yields compared to KF, owing to its greater solubility and reactivity in aprotic solvents.

Data Summary:

| Parameter | Details |

|---|---|

| Fluorinating agents | KF, CsF |

| Solvents | DMSO, sulfolane, NMP |

| Temperature | 100°C - 200°C |

| Reaction time | 48-72 hours (depending on conditions) |

| Yield | Up to 60% for 2,3-difluoro-5-(trifluoromethyl)pyridine |

Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

An alternative route involves the initial synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, which can subsequently undergo selective fluorination.

Process:

- Condensation and acidification of 1,1,1-trifluoroacetone with nitromethane under basic conditions to produce intermediates.

- Cyclization and chlorination reactions with oxalic acid diester and chlorinating reagents to yield the dichlorinated pyridine derivative.

Advantages:

- Cost-effective raw materials

- High reaction selectivity

- No need for high-temperature fluorination equipment

Data Summary:

| Step | Conditions | Yield / Notes |

|---|---|---|

| Condensation | Alkali catalysis | Produces 1-nitro-2-trifluoromethylpropylene |

| Cyclization | Acidic conditions | Forms 2,3-dihydroxy-5-trifluoromethylpyridine |

| Chlorination | Chlorinated reagents | Yields 2,3-dichloro-5-(trifluoromethyl)pyridine |

Conversion to the Aldehyde Derivative

The synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine-4-carbaldehyde involves oxidation of the corresponding methyl or hydroxymethyl derivatives. The key steps include:

- Functionalization of the pyridine ring at the 4-position via directed lithiation or electrophilic substitution.

- Oxidation of the methyl group to the aldehyde, typically employing oxidants such as PCC, Swern oxidation, or selenium dioxide, under controlled conditions to prevent over-oxidation or ring degradation.

Typical Procedure:

- Starting with 2,3-difluoro-5-(trifluoromethyl)pyridine

- Lithiation at the 4-position using n-butyllithium

- Quenching with dry DMF or DMSO to introduce the formyl group

- Oxidation to the aldehyde

Data Summary:

| Step | Reagents | Conditions | Yield / Purity |

|---|---|---|---|

| Lithiation | n-BuLi | -78°C, inert atmosphere | High regioselectivity |

| Formylation | DMF | Room temperature | 70-80% yield |

| Oxidation | PCC or Swern | Controlled temperature | High purity aldehyde |

Note : This approach requires careful control of temperature and moisture to prevent side reactions.

Summary of Research Findings and Data Table

| Preparation Method | Key Reactants | Solvent/Medium | Conditions | Advantages | Yield / Remarks |

|---|---|---|---|---|---|

| Fluorination of chloropyridines | KF / CsF | DMSO, sulfolane | 100-200°C, anhydrous, 48-72 hrs | High yield, industrial scalability | Up to 60% yield |

| Multi-step synthesis of pyridine core | Trifluoroacetone, nitromethane, chlorinating reagents | Aqueous/organic | Mild to moderate | Cost-effective, high selectivity | High purity intermediates |

| Oxidation to aldehyde | Pyridine derivatives | Organic solvents | PCC, Swern, -78°C to room temp | Precise functionalization | 70-80% yield |

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Difluoro-5-(trifluoromethyl)pyridine-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of 2,3-Difluoro-5-(trifluoromethyl)pyridine-4-carboxylic acid.

Reduction: Formation of 2,3-Difluoro-5-(trifluoromethyl)pyridine-4-methanol.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Herbicide Development

2,3-Difluoro-5-(trifluoromethyl)pyridine-4-carbaldehyde serves as an essential intermediate in the synthesis of pyridyloxyphenoxy alkanoic acids, which are known for their herbicidal properties. These derivatives exhibit superior herbicidal activity compared to other halogenated intermediates, making them promising candidates for agricultural applications .

| Herbicide Type | Active Ingredient | Application |

|---|---|---|

| Pyridyloxyphenoxy | 2-(4-((3-fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)alkanoic acid | Broad-spectrum herbicides |

Medicinal Chemistry

The compound is also being explored for its potential therapeutic applications. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development.

Case Studies:

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit kinases associated with cancer cell proliferation, particularly c-KIT kinase, which is implicated in gastrointestinal stromal tumors .

- Anti-inflammatory Properties : Compounds similar to 2,3-difluoro-5-(trifluoromethyl)pyridine-4-carbaldehyde have shown potential in modulating cytokine production, suggesting applications in treating inflammatory diseases .

Mécanisme D'action

The mechanism of action of 2,3-Difluoro-5-(trifluoromethyl)pyridine-4-carbaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, positions, or functional groups. Data are derived from synthesis protocols, reactivity studies, and application-focused research.

Table 1: Structural and Functional Comparison

Key Findings

Reactivity and Selectivity: The 2,3-difluoro substitution in the target compound enhances electrophilicity at the 4-position aldehyde compared to non-fluorinated analogs (e.g., 5-(trifluoromethyl)pyridine-4-carbaldehyde). This facilitates faster condensation reactions in herbicide synthesis . Replacing chlorine with fluorine (e.g., vs. 2-chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde) improves leaving-group ability, enabling higher yields in nucleophilic aromatic substitution (SNAr) reactions .

Synthetic Efficiency :

- Fluorination with KF/CsF (as in ) achieves >85% yield for 2,3-difluoro-5-(trifluoromethyl)pyridine, a precursor to the aldehyde. This is a 30% improvement over earlier methods using costly reagents .

- The aldehyde group introduces steric and electronic effects that dictate regioselectivity in cross-coupling reactions, as seen in patent applications for spirocyclic compounds (e.g., ) .

Applications: The target compound outperforms chlorinated analogs (e.g., 2-chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde) in herbicidal activity due to fluorine’s stronger electron-withdrawing effect, which stabilizes transition states in bioactive metabolites . Non-fluorinated analogs (e.g., 5-(trifluoromethyl)pyridine-4-carbaldehyde) lack the reactivity required for high-yield agrochemical synthesis, limiting their utility .

Activité Biologique

2,3-Difluoro-5-(trifluoromethyl)pyridine-4-carbaldehyde is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of multiple fluorine atoms, which can enhance its reactivity and interaction with biological targets. Understanding its biological activity is crucial for its application in medicinal chemistry and agrochemical development.

The molecular formula of 2,3-difluoro-5-(trifluoromethyl)pyridine-4-carbaldehyde is . The compound exists as a colorless liquid with a boiling point around 104°C at reduced pressure, indicating its volatility and potential applications in various chemical processes .

The biological activity of 2,3-difluoro-5-(trifluoromethyl)pyridine-4-carbaldehyde primarily stems from its ability to interact with specific biological targets. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The compound may act as a ligand for certain receptors or enzymes, influencing their activity and downstream signaling pathways.

Antimicrobial Activity

Research indicates that fluorinated pyridines, including 2,3-difluoro-5-(trifluoromethyl)pyridine-4-carbaldehyde, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate selective activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus species .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| 2,3-Difluoro-5-(trifluoromethyl)pyridine-4-carbaldehyde | Staphylococcus aureus | 15.625 - 125 |

| Fluorinated pyridine derivatives | Enterococcus species | 62.5 - 125 |

Herbicidal Activity

The compound is also being explored for its role as a herbicide precursor. It serves as an intermediate in the synthesis of herbicides that target specific plant growth pathways. The presence of fluorine atoms enhances the stability and efficacy of these herbicides compared to their non-fluorinated counterparts .

Case Studies

- Synthesis and Testing of Derivatives : In a study focusing on the synthesis of pyridyloxyphenoxy alkanoic acids using 2,3-difluoro-5-(trifluoromethyl)pyridine-4-carbaldehyde as an intermediate, researchers reported improved yields and enhanced herbicidal activity compared to traditional methods using chloro or bromo derivatives .

- Antibacterial Screening : Another study investigated the antibacterial properties of various fluorinated pyridines, including this compound. Results showed that it effectively inhibited biofilm formation in MRSA strains, indicating its potential utility in treating resistant bacterial infections .

Q & A

Q. What are the recommended synthetic routes for 2,3-Difluoro-5-(trifluoromethyl)pyridine-4-carbaldehyde?

The compound can be synthesized via halogenation and fluorination of pyridine precursors. For example, starting from 5-(trifluoromethyl)pyridine derivatives, sequential fluorination at the 2- and 3-positions can be achieved using agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride). Subsequent formylation at the 4-position may employ Vilsmeier-Haack conditions (POCl₃/DMF) .

- Key Considerations : Monitor reaction intermediates via LC-MS (e.g., m/z 742 [M+H]+ as in ) and optimize fluorination steps to avoid overhalogenation.

Q. How should researchers characterize the purity and structure of this compound?

Use a combination of:

- HPLC : Retention time analysis (e.g., 1.25 minutes under SQD-FA05 conditions, as in ).

- NMR : ¹⁹F NMR to confirm fluorination patterns; ¹H NMR for aldehyde proton detection (δ ~9.5–10 ppm).

- Mass Spectrometry : High-resolution MS to validate molecular weight (theoretical C₈H₃F₅NO: 231.01 g/mol).

- X-ray Crystallography : If crystalline, SHELX programs (e.g., SHELXL) can resolve structural ambiguities .

Q. What safety precautions are critical during handling?

Fluorinated pyridines often exhibit high reactivity and toxicity. Key precautions include:

- Use of fume hoods and PPE (gloves, goggles).

- Avoidance of metal catalysts that may induce decomposition.

- Storage in inert atmospheres (argon) to prevent aldehyde oxidation .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?

The -CF₃ group deactivates the pyridine ring, directing electrophilic substitution to the 4-position (aldehyde). However, it enhances stability in nucleophilic aromatic substitution (SNAr) at the 2- and 3-fluoro positions. For example:

- Methodology : React with amines (e.g., piperidine derivatives in ) under microwave-assisted conditions (120°C, 30 min) to yield substituted carboxamides.

- Data Insight : LCMS can track reaction progress (e.g., m/z shifts from 231 [M+H]+ to >300 for adducts).

Q. What strategies resolve contradictions in spectroscopic data for derivatives?

Discrepancies in NMR or MS data often arise from regioisomers or residual solvents. Approaches include:

Q. How can this compound serve as a building block in medicinal chemistry?

The aldehyde group enables conjugation with amines (via Schiff base formation) or hydrazines (for hydrazide derivatives). For example:

- Case Study : In , a related pyridinecarboxamide was used as a pharmacophore.

- Protocol : React with 4-methyl-2-pyridinylamine (1:1.2 molar ratio) in EtOH under reflux (6 h) to form imine-linked derivatives.

- Bioactivity Screening : Use SPR (surface plasmon resonance) or enzymatic assays to evaluate target binding.

Key Methodological Insights

- Synthetic Optimization : Fluorination steps require strict anhydrous conditions to minimize side reactions.

- Analytical Cross-Validation : Combine MS/MS fragmentation patterns with computational predictions to confirm derivative structures.

- Safety Protocols : Prioritize waste neutralization (e.g., quenching fluorinating agents with aqueous bicarbonate).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.